molecular formula C13H20N2O5 B2656953 1-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 2138132-27-9

1-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2656953
CAS No.: 2138132-27-9
M. Wt: 284.312
InChI Key: FMFLQJBRNIPTJY-UHFFFAOYSA-N
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Description

Compounds with the tert-butoxycarbonyl (Boc) group are often used in organic chemistry. The Boc group is a protective group for amines, which prevents them from reacting. It can be removed under acidic conditions .


Molecular Structure Analysis

The molecular structure of such compounds typically consists of a Boc-protected amine group attached to the rest of the molecule. The Boc group itself consists of a carbonyl group (C=O) attached to a tert-butyl group (C(CH3)3) and an oxygen atom .


Chemical Reactions Analysis

In general, Boc-protected amines can react with acids to remove the Boc group, yielding the free amine. They can also undergo reactions typical of amines once the Boc group is removed .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely depending on the specific structure of the compound. In general, Boc-protected amines are stable under basic conditions but react with acids .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound is used in the synthesis of functionalized heterocyclic amino acids, such as in the creation of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate. This synthesis involves cycloaddition and detailed NMR spectroscopic experiments, HRMS, and elemental analysis to confirm the structure of novel 1,3-selenazoles (Dzedulionytė et al., 2021).

Development of Novel Ligands

  • Research includes the development of novel ligands for nicotinic receptors, such as 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine synthesized via coupling with tert-butyl (2S)-2-({[5-(trimethylstannyl)pyridin-3-yl]oxy}methyl) azetidine-1-carboxylate, followed by deprotection using trifluoroacetic acid (TFA) (Karimi & Långström, 2002).

Antibacterial Applications

  • The compound has been utilized in the stereocontrolled synthesis of tricyclic carbapenem (5-azatrinem) derivatives, where a piperidine ring is condensed to the carbapenem skeleton. These compounds have shown potent in vitro activities against gram-positive and gram-negative bacteria (Mori, Somada, & Oida, 2000).

Use in Peptide Synthesis

  • In peptide synthesis, a series of tert-butyloxycarbonyl amino acid 4-nitroanilides, including non-proteinogenic amino acids, have been prepared using the compound. These amino acid 4-nitroanilides were extended to corresponding dipeptide 4-nitroanilides (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

Formation of 1-Pyrrolidine Analogs

  • The tert-butyloxycarbonyl-protected N-carboxanhydrides of amino acids dimerize in the presence of base in aprotic media to form 3,5-dialkyl-2,4-dioxo-1-pyrrolidine analogs. This reaction's outcome varies depending on the nature of the base used (Leban & Colson, 1996).

Condensation Reactions

  • The compound plays a role in novel condensation reactions of carboxylic acids with various non-nucleophilic N-heterocycles and anilides, using di-tert-butyl dicarbonate (Boc2O). This reaction is applicable to a wide range of non-nucleophilic nitrogen compounds, including indoles, pyrroles, pyrazole, carbazole, lactams, oxazolidinones, and anilides (Umehara, Ueda, & Tokuyama, 2016).

Production of Azetidine-3-carboxylic Acids

  • Azetidines, including the compound of interest, are important in the synthesis of protected 3-haloazetidines, which are versatile building blocks in medicinal chemistry. This synthesis has been used to prepare high-value azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018).

Mechanism of Action

The exact mechanism of action would depend on the specific biological or chemical context in which the compound is used. Boc-protected amines are often used in the synthesis of peptides, where they prevent the amines from reacting until the Boc group is removed .

Safety and Hazards

Like many organic compounds, Boc-protected amines can be hazardous. They may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

The use of Boc-protected amines is a well-established technique in organic chemistry, particularly in the synthesis of peptides. Future research may focus on developing new methods for protecting group chemistry, or on the synthesis and application of novel compounds using these techniques .

Properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5/c1-13(2,3)20-12(19)14-6-9(7-14)15-5-8(11(17)18)4-10(15)16/h8-9H,4-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFLQJBRNIPTJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138132-27-9
Record name 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-5-oxopyrrolidine-3-carboxylic acid
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